molecular formula C8H14N2O2S B13295718 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol

Cat. No.: B13295718
M. Wt: 202.28 g/mol
InChI Key: XYWMVYPTJHKWMT-UHFFFAOYSA-N
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Description

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 2-amino-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also interfere with the synthesis of nucleic acids and proteins, contributing to its antimicrobial and antiviral properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine dihydrobromide
  • 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide
  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Uniqueness

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol is unique due to its specific structure, which combines a thiazole ring with an amino alcohol moiety.

Properties

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propane-1,3-diol

InChI

InChI=1S/C8H14N2O2S/c1-6-8(13-5-10-6)2-9-7(3-11)4-12/h5,7,9,11-12H,2-4H2,1H3

InChI Key

XYWMVYPTJHKWMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC(CO)CO

Origin of Product

United States

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